REACTION_SMILES
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[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[NH2:9])[cH:10][cH:11]1.[CH3:16][C:17]([O:18][C:19](=[O:20])[CH3:21])=[O:22].[CH3:23][C:24](=[O:25])[OH:26].[N:12](=[O:13])[O-:14].[Na+:15]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([C:7](=[O:8])[OH:13])[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(C(N)=O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1ccc(C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |